molecular formula C29H38O7 B1238330 Surangin B CAS No. 28319-38-2

Surangin B

Cat. No.: B1238330
CAS No.: 28319-38-2
M. Wt: 498.6 g/mol
InChI Key: UTENTZJIWUVVPY-GHRIWEEISA-N
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Description

Surangin B is a natural product found in Mammea suriga with data available.

Scientific Research Applications

Antifungal Properties

Surangin B, a coumarin from Mammea longifolia, has been identified as a potential antifungal agent. It inhibits the mycelial growth and spore germination of several fungal species, displaying strong activity against Rhizoctonia solani and Botrytis cinerea. Its effects were less pronounced on other fungi like Alternaria dauci, Fusarium oxysporum, and Penicillium sp., indicating a potential for selective fungal targeting (Deng & Nicholson, 2005).

Effect on Amino Acid Release from Synaptosomes

This compound impacts the presynaptic release of endogenous amino acids in mouse brain synaptosomes. It stimulates the release of amino acids like glutamic acid, gamma-aminobutyric acid (GABA), serine, alanine, and taurine, with this response being partially calcium-dependent and influenced by sodium ion entry into nerve endings. This finding suggests potential implications for this compound in neurotransmission and synaptic functioning (Deng & Nicholson, 2003).

Inhibition of Electron Transport in Mitochondria

This compound inhibits several complexes in the electron transport chain in bovine heart mitochondria. It shows a potent inhibitory action on complex II, III, and IV, but notably spares complex I. This unique inhibition pattern, especially its non-competitive inhibition of complex II, suggests this compound's potential utility in understanding mitochondrial electron transport and its dysfunctions (Deng & Nicholson, 2005).

Insecticidal Properties

This compound, isolated from Mammea siamensis, has demonstrated high insecticidal effectiveness against the diamondback moth. Its high contact and anti-feedant activities, coupled with no adverse effects on non-target organisms like earthworms and honeybees, highlight its potential as a natural insecticide for pest management (Issakul et al., 2011).

Cytotoxic Effects on Cancer Cells

This compound, along with other coumarins isolated from Mammea siamensis, has been studied for its cytotoxic effects on various cancer cell lines. The study indicated that these coumarins could inhibit cell proliferation in colon, breast, cervical, and lung cancer cell lines, suggesting their potential role in cancer therapeutics (Ngo et al., 2010).

Properties

CAS No.

28319-38-2

Molecular Formula

C29H38O7

Molecular Weight

498.6 g/mol

IUPAC Name

1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-8-(2-methylbutanoyl)-2-oxochromen-4-yl]propyl acetate

InChI

InChI=1S/C29H38O7/c1-8-18(6)26(32)25-28(34)20(14-13-17(5)12-10-11-16(3)4)27(33)24-21(15-23(31)36-29(24)25)22(9-2)35-19(7)30/h11,13,15,18,22,33-34H,8-10,12,14H2,1-7H3/b17-13+

InChI Key

UTENTZJIWUVVPY-GHRIWEEISA-N

Isomeric SMILES

CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)C/C=C(\C)/CCC=C(C)C)O

SMILES

CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)OC(=O)C)O)CC=C(C)CCC=C(C)C)O

Synonyms

surangin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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